molecular formula C6H9N3 B1442023 5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine CAS No. 1042449-01-3

5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine

Cat. No.: B1442023
CAS No.: 1042449-01-3
M. Wt: 123.16 g/mol
InChI Key: MOFUHNVZOPMOHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of an amino carbonyl compound with a suitable reagent under controlled conditions to form the fused ring system . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve a two-step process starting from readily available amino carbonyl compounds. The first step involves the formation of an intermediate, which is then cyclized to produce the final product. This method allows for high yield and scalability, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the ring system.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms.

    Pyrrolo[1,2-a]pyrazines: These compounds also feature a fused ring system but have different substituents and functional groups.

Uniqueness

5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable scaffold for the development of new drugs and materials .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-6-8-4-5-2-1-3-9(5)6/h4H,1-3H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFUHNVZOPMOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine
Reactant of Route 2
5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine
Reactant of Route 3
5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine
Reactant of Route 4
5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine
Reactant of Route 5
5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine
Reactant of Route 6
5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.